![molecular formula C12H19NO2 B1438573 4-(2-Methoxyethoxy)-3,5-dimethylbenzylamine CAS No. 1039317-01-5](/img/structure/B1438573.png)
4-(2-Methoxyethoxy)-3,5-dimethylbenzylamine
Overview
Description
4-(2-Methoxyethoxy)-3,5-dimethylbenzylamine (4-MEB) is an organic compound that has been widely used in scientific research. It is a derivative of the aromatic amine group and is a versatile building block for the synthesis of useful compounds. 4-MEB has been used in a variety of applications, including drug discovery, drug delivery, and biochemistry.
Scientific Research Applications
Analytical Characterization and Detection
- Electrochemical Sensing of NBOMes : A study highlighted the electrochemical quantification of NBOMes and their 2C family analogs on blotter paper using square-wave voltammetry on a boron-doped diamond electrode. This approach offered a reliable, matrix-free analysis with high accuracy, demonstrating the importance of electrochemical methods in the detection of novel psychoactive substances (Souza et al., 2018).
Biochemical Pharmacology
- Receptor Interaction Profiles : Research into the receptor binding profiles of NBOMe drugs compared with their analogs and LSD in vitro showed these compounds' potent interactions with serotonergic receptors. Such studies help elucidate the biochemical pharmacology of new psychoactive substances, predicting their hallucinogenic effects and potential therapeutic applications (Rickli et al., 2015).
Novel Applications
- Nano-Structured Ceria from Complexes : The synthesis and characterization of novel ligands for rare earth metal ions, such as cerium(III), using benzoxazine dimer complexes for the preparation of single-phase ceria (CeO2) demonstrate the potential for innovative applications in materials science. This includes photodynamic therapy for cancer treatment, highlighting the diverse applicability of such compounds in research and therapeutic applications (Veranitisagul et al., 2011).
properties
IUPAC Name |
[4-(2-methoxyethoxy)-3,5-dimethylphenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-9-6-11(8-13)7-10(2)12(9)15-5-4-14-3/h6-7H,4-5,8,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNNDTZTOFSESG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCOC)C)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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